4-({[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid
Overview
Description
4-({[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.09906259 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Derivative Applications
1. Regioselective Synthesis Techniques
A study by Barros et al. (2007) developed a simple and efficient method for synthesizing 3-(5-amino-4-cyano-1H-imidazol-1-yl)-4-substituted benzoic acids through intramolecular cyclisation. This work highlights the importance of precise synthetic strategies in creating compounds with potential biological applications, underlining the relevance of your compound within this context (Barros et al., 2007).
2. Antimicrobial Agent Evaluation
Research by Komurcu Sg et al. (1995) evaluated derivatives of p-aminobenzoic acid, including those with similar structural motifs to your compound, for their antimicrobial properties. This indicates a potential application of your compound in developing new antimicrobial agents (Komurcu Sg et al., 1995).
3. Corrosion Inhibition Properties
Yadav et al. (2015) investigated amino acid compounds, including structurally related benzo[d]imidazole derivatives, as corrosion inhibitors. This suggests potential industrial applications of your compound in protecting metals from corrosion, especially in acidic environments (Yadav et al., 2015).
4. Novel Heterocyclic Derivative Synthesis for Antimicrobial Activity
Dahiya (2008) synthesized novel imidazole analogs, including structures similar to your compound, demonstrating potent antimicrobial activity against various pathogens. This underscores the potential biomedical relevance of your compound in developing new antimicrobial therapies (Dahiya, 2008).
Properties
IUPAC Name |
4-[[2-[(5-methyl-4-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-12-17(13-5-3-2-4-6-13)22-19(20-12)26-11-16(23)21-15-9-7-14(8-10-15)18(24)25/h2-10H,11H2,1H3,(H,20,22)(H,21,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINSNIMKCNSVAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.